![molecular formula C21H21NO B14309356 4-[(Dimethylamino)methyl]-2,6-diphenylphenol CAS No. 117332-02-2](/img/structure/B14309356.png)
4-[(Dimethylamino)methyl]-2,6-diphenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]-2,6-diphenylphenol is an aromatic organic compound that features both tertiary amine and phenolic hydroxyl functionalities within the same molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2,6-diphenylphenol typically involves the reaction of dimethylamine with a suitable phenolic precursor under controlled conditions. One common method involves the alkylation of phenol with dimethylamine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The process may also involve purification steps like distillation or crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)methyl]-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methyl]-2,6-diphenylphenol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized as an antioxidant in lubricants and other industrial products
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methyl]-2,6-diphenylphenol involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar basicity and catalytic properties.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another compound with both tertiary amine and phenolic hydroxyl functionalities.
Uniqueness
Its combination of tertiary amine and phenolic hydroxyl groups within the same molecule allows for versatile interactions and reactions, making it valuable in various scientific and industrial contexts .
Propiedades
Número CAS |
117332-02-2 |
|---|---|
Fórmula molecular |
C21H21NO |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-2,6-diphenylphenol |
InChI |
InChI=1S/C21H21NO/c1-22(2)15-16-13-19(17-9-5-3-6-10-17)21(23)20(14-16)18-11-7-4-8-12-18/h3-14,23H,15H2,1-2H3 |
Clave InChI |
RXXGPXQJRRGRJP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


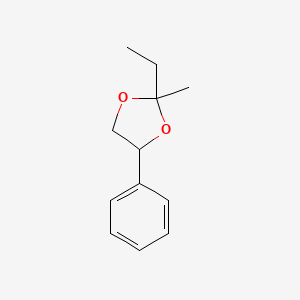

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
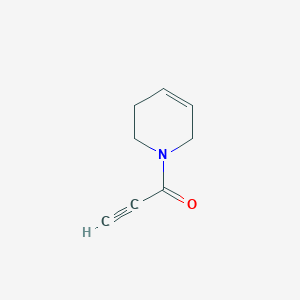

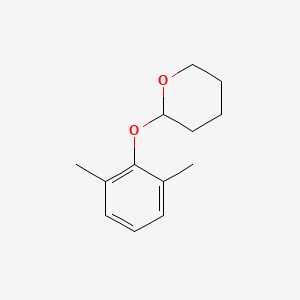

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
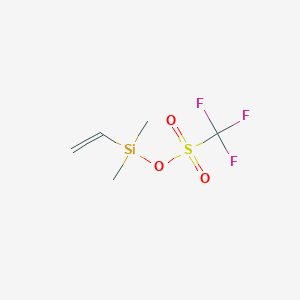
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
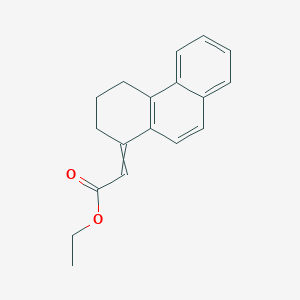
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
